molecular formula C10H19NO2 B13063798 (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid

Cat. No.: B13063798
M. Wt: 185.26 g/mol
InChI Key: OKQUKSPXMZEXSM-BCZLUZIISA-N
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Description

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, and an amino group attached to the second carbon of the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid typically involves several steps:

    Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired methyl substitutions. This can be achieved through cyclization reactions starting from appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of precursors.

    High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.

    Continuous Flow Synthesis: Utilizing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a building block for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as a biochemical probe.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function, leading to downstream signaling effects.

    Pathway Modulation: Affecting metabolic or signaling pathways, resulting in physiological changes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(3,5-dimethylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety.

    (2S)-2-amino-2-(3,5-dimethylcyclohexyl)butanoic acid: Contains a butanoic acid group instead of acetic acid.

Uniqueness

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of an amino group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1

InChI Key

OKQUKSPXMZEXSM-BCZLUZIISA-N

Isomeric SMILES

CC1CC(CC(C1)[C@@H](C(=O)O)N)C

Canonical SMILES

CC1CC(CC(C1)C(C(=O)O)N)C

Origin of Product

United States

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